2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide
Overview
Description
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide is a heterocyclic compound that contains a triazole ring and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting diethylamine with hydrazine hydrate and carbon disulfide under basic conditions to form 4,5-diethyl-1,2,4-triazole-3-thiol.
Thioether Formation: The triazole-thiol is then reacted with 4-(4-morpholinyl)phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: It can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Studies: It can be used to study enzyme inhibition and receptor binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the morpholine ring can interact with hydrophobic pockets in proteins . These interactions can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug that also contains a triazole ring.
Voriconazole: Another antifungal drug with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of both a triazole ring and a morpholine ring, which can provide a combination of biological activities and interactions not seen in other compounds .
Properties
IUPAC Name |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-3-16-20-21-18(23(16)4-2)26-13-17(24)19-14-5-7-15(8-6-14)22-9-11-25-12-10-22/h5-8H,3-4,9-13H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTKNQOJBOZGDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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